
Penicillin V β-Sulfoxide-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penicillin V β-Sulfoxide-d3 is a chemical compound with the molecular formula C16H15D3N2O6S and a molecular weight of 369.4 . Its chemical name is (2S,3S,5R,6R)-3-methyl-3-(methyl-d3)-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide . It is used for analytical method development, method validation, and quality control application for Abbreviated New Drug Application (ANDA) or during commercial production of Penicillin .
Molecular Structure Analysis
The molecular structure of Penicillin V β-Sulfoxide-d3 is characterized by a four-membered β-lactam ring . The compound also contains a sulfoxide group, which is a sulfur atom bonded to two oxygen atoms .Physical And Chemical Properties Analysis
Penicillin V β-Sulfoxide-d3 has a molecular weight of 369.4 . Its molecular formula is C16H15D3N2O6S . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Transformation in Aqueous Ozonation
- Ozone Reactions with β-Lactam Antibiotics : Research has shown that reactions of ozone with β-lactam antibiotics like penicillin G result in products that retain antibacterial activities. These products, identified as stereoisomeric sulfoxides, exhibit different reactivity towards further oxidation and play a crucial role in wastewater treatment processes (Dodd et al., 2010).
Synthesis and Inhibition Properties
- Novel β-Lactamase Inhibitors : Synthesis of new penicillin derivatives, including sulfoxides, has been explored for their potential as β-lactamase inhibitors, crucial in combatting antibiotic resistance. Such studies are significant in developing new antimicrobial strategies (Bou et al., 2010).
Antibacterial Activity and Oxidation
- Oxidation Products and Biologically-Active Forms : Investigations into the oxidation of β-lactam antibiotics like penicillin G by agents like ferrate(VI) have been conducted. These studies provide insights into how the antibacterial activity changes upon transformation and the nature of resultant products (Karlesa et al., 2014).
Crystal Structures and Interaction Studies
- Charge Density and Activity Relationship : Studies on penicillin derivatives have explored the relationship between their charge density and activity, aiding in understanding their mechanism of action at a molecular level (Wagner et al., 2004).
Environmental Impact and Degradation
- Degradation Kinetics under UV Irradiation : Research into the degradation of β-lactam antibiotics under UV-activated processes sheds light on environmental impacts and potential treatment methods for antibiotic residues in water (He et al., 2014).
Novel Conjugates and Expanded Activity
- Conjugation with Silver Ions : Conjugation of penicillin G with silver(I) ions forms new compounds with expanded antimicrobial activity, showing potential for developing new antibiotic strategies (Ketikidis et al., 2020).
Propiedades
Número CAS |
148680-07-3 |
|---|---|
Nombre del producto |
Penicillin V β-Sulfoxide-d3 |
Fórmula molecular |
C16H18N2O6S |
Peso molecular |
369.406 |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3-methyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-3-(trideuteriomethyl)-4$l^{4} |
InChI |
InChI=1S/C16H18N2O6S/c1-16(2)12(15(21)22)18-13(20)11(14(18)25(16)23)17-10(19)8-24-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-,25-/m1/s1/i1D3/t11-,12+,14-,16-,25- |
Clave InChI |
DNPOVSLJNLLGMA-AERZYDOTSA-N |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C |
Sinónimos |
6-Phenoxyacetamidopenicillinic Acid-d3 1β-Oxide; Penicillin-d3 V S-Oxide; _x000B_[2S-(2α,4β,5α,6β)]-3,3-Dimethyl-7-oxo-6-[(phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid-d3 4-Oxide; (2S,4S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(2-phenoxyac |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



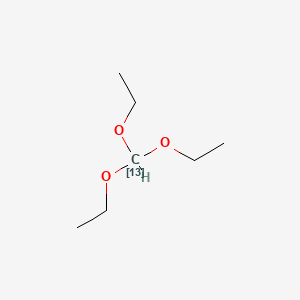
![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol](/img/structure/B569292.png)
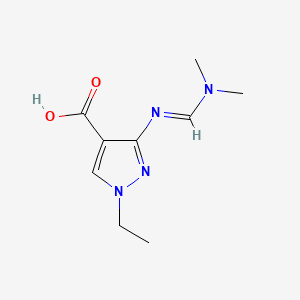
![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide](/img/structure/B569295.png)
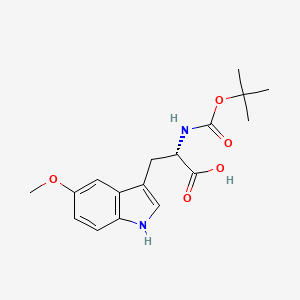
![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)
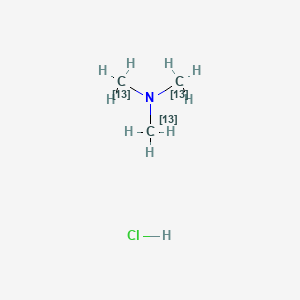
![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)
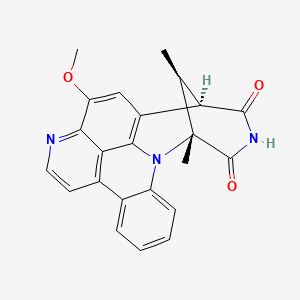
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B569311.png)